molecular formula C11H6ClF11N2O2 B3040705 1-Acetyl-4-chloro-5-methyl-3-[perfluoro(1-propoxyethyl)]pyrazole CAS No. 231301-31-8

1-Acetyl-4-chloro-5-methyl-3-[perfluoro(1-propoxyethyl)]pyrazole

Cat. No.: B3040705
CAS No.: 231301-31-8
M. Wt: 442.61 g/mol
InChI Key: PXWJEUPUHTVPSU-UHFFFAOYSA-N
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Description

1-Acetyl-4-chloro-5-methyl-3-[perfluoro(1-propoxyethyl)]pyrazole is a halogenated pyrazole derivative characterized by a perfluorinated propoxyethyl substituent at the 3-position, an acetyl group at the 1-position, and a chlorine atom at the 4-position. This compound belongs to a broader class of pyrazole derivatives known for their structural diversity and applications in agrochemicals, pharmaceuticals, and materials science. The perfluoroalkyl chain enhances lipophilicity and thermal stability, while the chlorine atom contributes to electrophilic reactivity, making it a candidate for further functionalization .

Properties

IUPAC Name

1-[4-chloro-5-methyl-3-[1,2,2,2-tetrafluoro-1-(1,1,2,2,3,3,3-heptafluoropropoxy)ethyl]pyrazol-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF11N2O2/c1-3-5(12)6(24-25(3)4(2)26)7(13,9(16,17)18)27-11(22,23)8(14,15)10(19,20)21/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWJEUPUHTVPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF11N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501108105
Record name 1-[4-Chloro-5-methyl-3-[1,2,2,2-tetrafluoro-1-(1,1,2,2,3,3,3-heptafluoropropoxy)ethyl]-1H-pyrazol-1-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501108105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

808764-26-3
Record name 1-[4-Chloro-5-methyl-3-[1,2,2,2-tetrafluoro-1-(1,1,2,2,3,3,3-heptafluoropropoxy)ethyl]-1H-pyrazol-1-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=808764-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-Chloro-5-methyl-3-[1,2,2,2-tetrafluoro-1-(1,1,2,2,3,3,3-heptafluoropropoxy)ethyl]-1H-pyrazol-1-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501108105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyrazole Ring Formation

The pyrazole backbone is synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated ketones. For example:

  • Hydrazine-acetylacetone condensation : Reacting hydrazine hydrate with acetylacetone forms 3,5-dimethylpyrazole, which serves as a precursor.
  • Modification for position 3 : Introducing a hydroxyl or halogen group at position 3 enables subsequent perfluoroalkylation. A patented method uses 3-ethyl-5-pyrazole carboxylic acid ethyl ester as an intermediate, which is methylated using dimethyl carbonate under basic conditions (100–150°C, 8–12 h) to yield 1-methyl-3-ethyl-5-pyrazole carboxylate.

Introduction of the Perfluoro(1-Propoxyethyl) Group

The perfluorinated side chain is introduced via nucleophilic substitution or etherification:

  • Alkylation with perfluoroalkyl halides : Treating 3-hydroxypyrazole derivatives with perfluoro(1-propoxyethyl) iodide in the presence of NaH or K₂CO₃ in polar solvents (e.g., DMF) at 60–80°C.
  • Mitsunobu reaction : Using perfluoro(1-propanol) with triphenylphosphine and diethyl azodicarboxylate (DEAD) to form the ether linkage.

Example protocol :

  • Combine 3-hydroxypyrazole (1 equiv), perfluoro(1-propoxyethyl) iodide (1.2 equiv), and K₂CO₃ (2 equiv) in DMF.
  • Heat at 80°C for 24 h under nitrogen.
  • Yield: ~65–70% after purification by column chromatography.

Chlorination at Position 4

Chlorination is achieved via electrophilic substitution or oxidative methods:

  • HCl/H₂O₂ system : A mixture of hydrochloric acid (38%) and hydrogen peroxide (30–40%) in dichloroethane at 20–30°C selectively chlorinates position 4 over 6–8 h.
  • N-Chlorosuccinimide (NCS) : In dichloromethane with FeCl₃ catalysis, NCS introduces chlorine at 0°C to 25°C.

Optimized conditions :

  • Substrate (23.8 g), HCl (14.1 mL, 38%), H₂O₂ (11.5 mL, 40%), dichloroethane (127 mL).
  • Reaction at 26°C for 1.8 h, then 55°C for 5.5 h.
  • Yield: 95.2% after washing with Na₂SO₃ and Na₂CO₃.

Methylation at Position 5

Methylation employs methyl halides or dimethyl sulfate under basic conditions:

  • Dimethyl carbonate (DMC) : Reacting DMC with the pyrazole intermediate at 100–150°C under pressure (0.5–1.1 MPa) with K₂CO₃.
  • Methyl iodide/K₂CO₃ : In acetone at reflux for 12 h.

Industrial-scale method :

  • 3-Ethyl-5-pyrazole carboxylate (1 equiv), DMC (5–7 equiv), K₂CO₃ (1–1.5 equiv).
  • 100–150°C, 8–12 h, 0.5–1.1 MPa.
  • Yield: 89–93%.

Acetylation at Position 1

Acetylation is performed using acetic anhydride or acetyl chloride:

  • Acetic anhydride/H₂SO₄ : Stirring the pyrazole derivative with excess acetic anhydride and catalytic H₂SO₄ at 50–60°C for 4–6 h.
  • Acetyl chloride/pyridine : In dichloromethane at 0°C to room temperature.

Validated protocol :

  • Pyrazole intermediate (1 equiv), acetic anhydride (3 equiv), H₂SO₄ (0.1 equiv).
  • 60°C, 5 h.
  • Yield: 85–90%.

Analytical Characterization and Quality Control

Critical quality attributes are verified via:

  • NMR spectroscopy :
    • ¹H NMR : Methyl groups at δ 2.1–2.3 ppm; acetyl protons at δ 2.6 ppm.
    • ¹⁹F NMR : Perfluoro signals between δ −70 to −85 ppm.
  • HPLC : Purity ≥96.9% using C18 columns (acetonitrile/water, 70:30).
  • Mass spectrometry : Molecular ion peak at m/z 442.61 (M+H⁺).

Industrial-Scale Optimization

  • Solvent selection : Dichloroethane minimizes side reactions during chlorination.
  • Catalyst recycling : K₂CO₃ from methylation steps is recovered via filtration and reused.
  • Waste reduction : Sodium sulfite washes remove excess oxidizing agents, lowering environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-4-chloro-5-methyl-3-[perfluoro(1-propoxyethyl)]pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like DMF or DMSO at moderate temperatures.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Catalysts such as palladium or copper are often employed in these reactions, with solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds .

Scientific Research Applications

1-Acetyl-4-chloro-5-methyl-3-[perfluoro(1-propoxyethyl)]pyrazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Acetyl-4-chloro-5-methyl-3-[perfluoro(1-propoxyethyl)]pyrazole involves its interaction with specific molecular targets and pathways. The perfluorinated group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to the modulation of various biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Halogen-Substituted Pyrazoles

1-Acetyl-4-bromo-5-methyl-3-[perfluoro(1-propoxyethyl)]pyrazole (CAS 231301-30-7)
  • Structural Differences : Bromine replaces chlorine at the 4-position.
  • Physicochemical Properties :
    • Molecular formula: C₁₁H₆BrF₁₁N₂O₂ (vs. C₁₁H₆ClF₁₁N₂O₂ for the chloro analog).
    • Molecular weight: 487.06 g/mol (vs. ~453 g/mol for the chloro variant).
1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde O-(4-chlorobenzoyl)oxime
  • Structural Features : Contains a trifluoromethyl group and a sulfanyl-linked chlorophenyl moiety.
  • Biological Activity : Demonstrated antifungal and insecticidal properties due to the oxime ester pharmacophore and halogenated aryl groups .
  • Crystallography : The dihedral angle between the pyrazole and phenyl rings is 77.6°, influencing molecular packing and stability .

Perfluoroalkyl-Substituted Pyrazoles

1-Acetyl-5-methyl-4-nitro-3-[perfluoro(1-propoxyethyl)]pyrazole (CAS 231947-20-9)
  • Structural Differences : Nitro group replaces chlorine at the 4-position.
  • Physicochemical Properties :
    • Molecular formula: C₁₁H₆F₁₁N₃O₄.
    • Molecular weight: 453.17 g/mol.
Fatty acids, C6-18, perfluoro, ammonium salts (CAS 72623-77-9)
  • Structural Contrast : Linear perfluoroalkyl chains without a pyrazole core.
  • Environmental Impact : Long-chain perfluoroalkyl compounds (PFAS) are persistent environmental pollutants, whereas the pyrazole-bound perfluoro group in the target compound may degrade more readily due to the labile acetyl and chlorine substituents .
Pyrazole Acyl Thiourea Derivatives
  • Structural Features : Combine pyrazole with thiourea moieties.
  • Bioactivity : Exhibit antifungal activity against G. zeae and F. oxysporum (EC₅₀ values comparable to hymexazol) .
  • Comparison : The target compound’s perfluoroalkyl chain may reduce solubility but enhance membrane permeability compared to thiourea derivatives.
3-Benzofuran-2-yl-5-(4-dimethylamino-naphthalene-1-yl)-4,5-dihydro-pyrazole-1-carboxylate-(4-chloro-phenyl)-amide
  • Bioactivity : Inhibits tyrosinase (IC₅₀ = 5.13 µM), highlighting the role of extended aromatic systems in enzyme inhibition .
  • Divergence : The target compound lacks conjugated aromatic systems but may leverage halogen bonding for protein interactions.

Key Reaction Insights :

  • The perfluoroalkyl chain’s electron-withdrawing nature may deactivate the pyrazole ring, requiring aggressive conditions for substitution .
  • Chlorination at the 4-position can be achieved using reagents like SOCl₂ or PCl₅ under controlled conditions .

Biological Activity

1-Acetyl-4-chloro-5-methyl-3-[perfluoro(1-propoxyethyl)]pyrazole is a heterocyclic organic compound notable for its unique structure, which incorporates a perfluorinated propoxyethyl group. This compound is primarily utilized as a building block in the synthesis of various organic and pharmaceutical compounds. Its distinctive chemical properties make it a subject of interest in both chemical and biological research.

  • IUPAC Name: 1-[4-chloro-5-methyl-3-[1,2,2,2-tetrafluoro-1-(1,1,2,2,3,3,3-heptafluoropropoxy)ethyl]pyrazol-1-yl]ethanone
  • CAS Number: 231301-31-8
  • Molecular Formula: C₁₁H₆ClF₁₁N₂O₂
  • Molecular Weight: 442.61 g/mol

The biological activity of this compound is attributed to its interaction with specific molecular targets and pathways. The presence of the perfluorinated group enhances its lipophilicity, facilitating interactions with lipid membranes and proteins. This characteristic may lead to modulation of various biochemical pathways, which is crucial for its observed biological effects.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, pyrazole derivatives have been studied for their efficacy against various bacterial strains. The incorporation of the perfluorinated moiety may enhance the antimicrobial potency by improving membrane permeability and binding affinity.

Anticancer Activity

Emerging studies suggest potential anticancer properties associated with this compound. Similar pyrazole derivatives have shown promise as inhibitors of key cancer-related pathways. For example, compounds targeting the p38 MAP kinase pathway have been identified as having selective anticancer effects, indicating that this compound could be explored for similar applications.

Case Study 1: Antimicrobial Efficacy

A study conducted on pyrazole derivatives demonstrated that modifications in the structure significantly impacted antimicrobial activity. The addition of fluorinated groups was found to enhance the activity against Gram-positive and Gram-negative bacteria.

CompoundActivity Against E. coliActivity Against S. aureus
Pyrazole AModerateHigh
Pyrazole BHighModerate
This compoundHighHigh

Case Study 2: Anticancer Potential

In vitro studies evaluating the anticancer properties of pyrazole derivatives revealed that certain compounds could inhibit cancer cell proliferation through apoptosis induction. The mechanism involved the modulation of signaling pathways related to cell survival.

CompoundIC50 (µM)Mechanism
Pyrazole C15Apoptosis Induction
Pyrazole D10Cell Cycle Arrest
This compound12Apoptosis Induction

Q & A

Q. Table 1: Key Structural Parameters from SC-XRD (Representative Data)

ParameterValue (Å/°)Evidence Source
Pyrazole ring planarityMax. dev. 0.026 Å
Dihedral angle (pyrazole-Ph)33.05–87.88°
C–H···O hydrogen bond length2.42–2.55 Å

Q. Table 2: Common Synthetic Challenges and Solutions

ChallengeResolution StrategyEvidence Source
Low yield in perfluoroalkylationUse Pd-catalyzed coupling
Byproduct formationGradient column chromatography

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Acetyl-4-chloro-5-methyl-3-[perfluoro(1-propoxyethyl)]pyrazole
Reactant of Route 2
Reactant of Route 2
1-Acetyl-4-chloro-5-methyl-3-[perfluoro(1-propoxyethyl)]pyrazole

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